4-(2-(Dimethylamino)ethyl)thiazol-2-amine
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Overview
Description
4-(2-(Dimethylamino)ethyl)thiazol-2-amine is a heterocyclic organic compound that features a thiazole ring Thiazoles are known for their diverse biological activities and are found in various biologically active molecules
Preparation Methods
The synthesis of 4-(2-(Dimethylamino)ethyl)thiazol-2-amine typically involves the reaction of 2-bromoethylamine hydrobromide with thiazole-2-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-(2-(Dimethylamino)ethyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position, using reagents like halogens or nitro compounds.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(2-(Dimethylamino)ethyl)thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-(Dimethylamino)ethyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-(2-(Dimethylamino)ethyl)thiazol-2-amine can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
What sets this compound apart is its unique structure and potential for diverse applications in various scientific fields.
Properties
Molecular Formula |
C7H13N3S |
---|---|
Molecular Weight |
171.27 g/mol |
IUPAC Name |
4-[2-(dimethylamino)ethyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C7H13N3S/c1-10(2)4-3-6-5-11-7(8)9-6/h5H,3-4H2,1-2H3,(H2,8,9) |
InChI Key |
KUTUZANFKMNWBI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1=CSC(=N1)N |
Origin of Product |
United States |
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